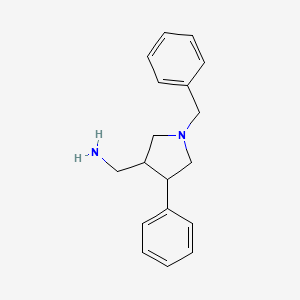
4-Phenyl-1-(phenylmethyl)-3-pyrrolidinemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]methanamin, trans: ist eine chirale Verbindung, die in verschiedenen wissenschaftlichen Bereichen von großem Interesse ist. Diese Verbindung weist einen Pyrrolidinring auf, der mit Benzyl- und Phenylgruppen substituiert ist, was sie zu einem vielseitigen Molekül für Forschung und industrielle Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]methanamin, trans umfasst typischerweise die folgenden Schritte:
Bildung des Pyrrolidinrings: Dies kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer erreicht werden.
Substitutionsreaktionen: Benzyl- und Phenylgruppen werden durch nukleophile Substitutionsreaktionen eingeführt.
Auftrennung des Racemats: Das Racemat kann unter Verwendung chiraler Chromatographie oder Kristallisationstechniken aufgetrennt werden, um das gewünschte Enantiomer zu erhalten.
Industrielle Produktionsverfahren: Die industrielle Produktion setzt häufig optimierte Synthesewege ein, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Hochdruckreaktoren, automatisierten Synthesegeräten und fortschrittlichen Reinigungsverfahren umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, häufig unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsreaktionen können unter Verwendung von Hydrierungskatalysatoren wie Palladium auf Kohlenstoff durchgeführt werden.
Substitution: Nukleophile Substitutionsreaktionen sind üblich, wobei die Benzyl- oder Phenylgruppen durch andere funktionelle Gruppen ersetzt werden können.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.
Reduktion: Palladium auf Kohlenstoff, Lithiumaluminiumhydrid.
Substitution: Alkylhalogenide, Nukleophile wie Amine oder Thiole.
Hauptprodukte:
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie:
- Als Baustein für die Synthese komplexerer Moleküle verwendet.
- Auf seine chiralen Eigenschaften und sein Potenzial in der asymmetrischen Synthese untersucht.
Biologie:
- Auf seine Wechselwirkungen mit biologischen Makromolekülen untersucht.
- Potenzielle Anwendungen bei der Untersuchung von Enzym-Substrat-Wechselwirkungen.
Medizin:
- Auf seine potenziellen therapeutischen Eigenschaften untersucht.
- Kann als Leitverbindung für die Medikamentenentwicklung dienen.
Industrie:
- Bei der Produktion von Feinchemikalien und Pharmazeutika eingesetzt.
- Potenzielle Anwendungen bei der Entwicklung neuer Materialien.
Wirkmechanismus
Der Wirkmechanismus von (3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]methanamin, trans beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren, was zu den beobachteten Effekten führt. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und Kontext des Einsatzes variieren.
Wirkmechanismus
The mechanism of action of rac-[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine, trans involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- (3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]methanol
- (3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]carbonsäure
Vergleich:
- (3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]methanamin, trans ist durch sein spezifisches Substitutionsschema und seine chiralen Eigenschaften einzigartig.
- Im Vergleich zu seinen Analoga kann es eine unterschiedliche Reaktivität und biologische Aktivität aufweisen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C18H22N2 |
|---|---|
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
(1-benzyl-4-phenylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C18H22N2/c19-11-17-13-20(12-15-7-3-1-4-8-15)14-18(17)16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2 |
InChI-Schlüssel |
KAXQIIGCHQPXCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















